Uridylyl(2'->5')uridine ammonium salt is a synthetic nucleoside compound characterized by its unique 2',5'-phosphodiester linkage. This structural feature differentiates it from standard nucleotides, which typically have a 3',5'-phosphodiester bond. The molecular formula of Uridylyl(2'->5')uridine ammonium salt is , with a molecular weight of approximately 567.4 g/mol. This compound has garnered attention for its potential applications in biochemical research, particularly in virology and immunology due to its ability to mimic natural ribonucleosides and interact effectively with biological systems .
Uridylyl(2'->5')uridine ammonium salt is classified under nucleosides and nucleotides, specifically as an atypical nucleotide due to its distinctive phosphodiester bond. It is produced synthetically and is available from various chemical suppliers, including Glentham Life Sciences and Alfa Chemistry, which provide high-quality research chemicals .
The synthesis of Uridylyl(2'->5')uridine ammonium salt typically involves the phosphorylation of uridine. Common methods include:
The reaction conditions must be carefully controlled to favor the formation of the 2',5'-linkage over the more common 3',5'-linkage. The final product is characterized by its unique structural properties that confer distinct biological activities.
The molecular structure of Uridylyl(2'->5')uridine ammonium salt features a uridine base connected through a 2',5'-phosphodiester bond. This configuration influences its biochemical behavior significantly compared to conventional nucleotides.
Uridylyl(2'->5')uridine ammonium salt can undergo various chemical reactions, including:
These reactions are critical for understanding the compound's role in metabolic pathways and its interactions with biological macromolecules.
Uridylyl(2'->5')uridine ammonium salt exhibits significant biological activities, particularly in modulating RNA synthesis and function. Its mechanism of action involves:
Research indicates that this compound can inhibit viral replication by interfering with viral RNA synthesis, making it a subject of interest for therapeutic applications in virology and immunology .
Uridylyl(2'->5')uridine ammonium salt is typically available as a white to off-white solid. Its solubility in water makes it suitable for various biochemical applications.
Uridylyl(2'->5')uridine ammonium salt has several applications in scientific research:
Uridylyl(2'→5')uridine ammonium salt (CAS 108321-54-6) is characterized by an unconventional 2',5'-phosphodiester bond linking two uridine residues. This structural anomaly differentiates it from canonical 3',5'-linked dinucleotides (e.g., uridylyl(3'→5')uridine, CAS 27552-95-0) [2] [7]. The 2',5' linkage arises through specialized enzymatic catalysis. Terminal uridylyl transferases (TUTases) are key drivers of this process, leveraging uridine triphosphate (UTP) as a donor substrate to incorporate uridine monophosphate (UMP) into RNA acceptors at the 2'-hydroxyl position instead of the typical 3' site. This generates kinetically stable 2',5' bonds resistant to standard RNA hydrolytic enzymes [4]. The reaction proceeds as follows:
UTP + RNA-OH → RNA-(2'→5')-UMP + PP~i~
The 2',5' linkage’s biological significance includes modulating RNA stability, influencing intermolecular interactions, and serving as intermediates in RNA repair or editing pathways [2] [4].
Table 1: Comparative Properties of Uridine Dinucleotide Linkages
Linkage Type | CAS Number | Molecular Formula | Key Structural Feature |
---|---|---|---|
2'→5' | 108321-54-6 | C~18~H~23~N~4~O~14~P•NH~3~ | Atypical bond at 2'-hydroxyl |
3'→5' | 27552-95-0 | C~18~H~23~N~4~O~14~P•xNH~3~ | Canonical phosphodiester bond |
Terminal uridylyl transferases (TUTases) are pivotal in generating 2',5'-linked nucleotides. In Trypanosoma brucei, two TUTases—RET1 (TbMP108) and RET2 (TbMP57)—orchestrate distinct uridine addition pathways. RET2 functions within the editosome complex to insert uridines into mitochondrial mRNAs during RNA editing. This insertion uses UTP to form non-canonical bonds guided by RNA templates [4]. In contrast, RET1 adds oligo(U) tails to guide RNAs (gRNAs), which serve as templates for RNA editing. Genetic knockdown studies confirm:
Uridylyl(2'→5')uridine ammonium salt enters metabolic salvage via ribose recycling, a critical adaptation during glucose scarcity. The pathway involves three enzymatic steps:
This salvage route bypasses upper glycolysis, enabling cells to generate ATP and biosynthetic precursors without glucose. Cancer cells, primary macrophages, and in vivo models exploit this pathway to survive nutrient stress. The ribose moiety of uridine derivatives—including 2',5'-linked dinucleotides—serves as an alternative carbon source, highlighting metabolic flexibility beyond nucleotide synthesis [8].
Table 2: Enzymes in Uridine-Derived Ribose Salvage
Enzyme | Reaction Catalyzed | Metabolic Outcome |
---|---|---|
Uridine phosphorylase | Uridine → Uracil + Ribose-1-phosphate | Liberates ribose for energy production |
Phosphopentomutase | Ribose-1-phosphate ⇌ Ribose-5-phosphate | Channels ribose into pentose phosphate pathway |
Transketolase/Transaldolase | Ribose-5-phosphate → Fructose-6-phosphate + G3P | Feeds carbon into glycolysis |
Adapted from [8]
The metabolism of uridine dinucleotides is regulated at multiple tiers:
These mechanisms ensure uridine derivatives are recycled or repurposed according to cellular energy demands and nucleotide requirements.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0